
4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one
カタログ番号 B2512727
CAS番号:
1896297-30-5
分子量: 242.253
InChIキー: TUWBDWFRELHIKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one” is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a ring made up of four carbon atoms and two nitrogen atoms in a 1,4-diazine setting .
Molecular Structure Analysis
The molecular structure of this compound would include a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a 1,4-diazine ring. It also has a fluorophenyl group attached at the 4-position of the quinoxaline .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one”, one can expect properties typical for aromatic heterocyclic compounds, such as relatively high stability and low reactivity. The presence of the fluorine atom might increase the compound’s stability and affect its reactivity .科学的研究の応用
Antitumor Applications
- Design and Synthesis of Antitumor Agents : A derivative, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), was found to selectively inhibit several cancer cell lines. It showed significant effects on the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). This compound, along with its monophosphate version, showed potential as a clinical candidate in preclinical studies, particularly in a Hep3B xenograft nude mice model, where it exceeded the activity of doxorubicin and was comparable to CHM-1-P-Na (Chou et al., 2010).
Synthetic Route Development
- Improved Synthetic Routes for Monomers : Research has been conducted to develop efficient synthetic routes for self-polymerizable phenylquinoxaline monomers. This included the synthesis of intermediates like 4-hydroxybenzil and 4-fluoro-1,2-phenylenediamine, leading to an overall better yield and cost-effective production (Baek & Harris, 2005).
Crystal Packing Studies
- Influence of Organic Fluorine in Crystal Packing : A study involving compounds similar to 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one highlighted the role of fluorine in crystal packing. The research focused on how different interactions, such as C–H...F and C–H...O, result in varied molecular conformations, emphasizing the influence of organic fluorine in these processes (Choudhury, Nagarajan, & Row, 2003).
Antibacterial Applications
- Development of Antibacterial Agents : A related compound, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, outperforming established antibiotics in some cases. This highlights the potential of fluorinated quinolones in developing new antibacterial agents (Kuramoto et al., 2003).
Polymer Synthesis and Applications
- Synthesis of Polycyclic Heterocyclic Compounds : Research has been focused on the synthesis and reactivity of compounds related to 3-phenyl-1,2-dihydro-quinoxaline-2-one, which is structurally similar to 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one. These studies are significant in understanding the broader applications of these compounds in polymer synthesis (Fryšová, Slouka, & Gúcky, 2005).
Proton Exchange Membrane Fuel Cells
- Application in Fuel Cells : A study on self-polymerizable quinoxaline monomer, which includes 6-fluoroquinoxaline derivatives, demonstrated its suitability for high-temperature proton exchange membrane fuel cells. These materials, when doped with phosphoric acid, showed good proton conductivity and were compared favorably against polybenzimidazole (Hsu et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-fluorophenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBDWFRELHIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1896297-30-5 |
Source


|
| Record name | 4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Chloro-4-ethynylaniline
80690-65-9

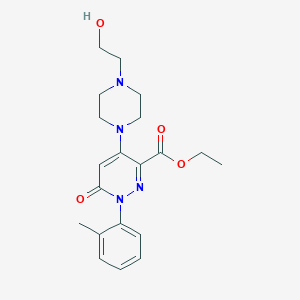
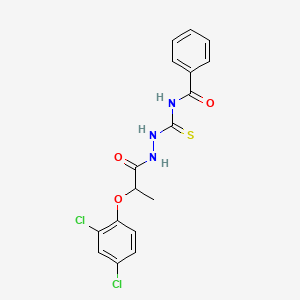
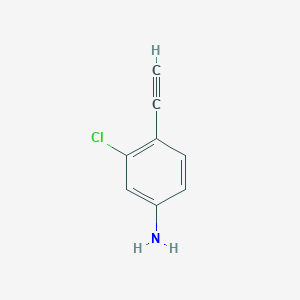
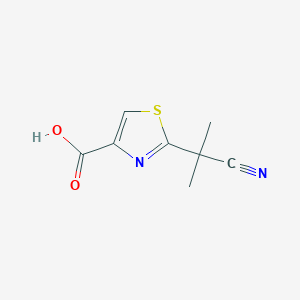
![7-chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2512651.png)
![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2512652.png)

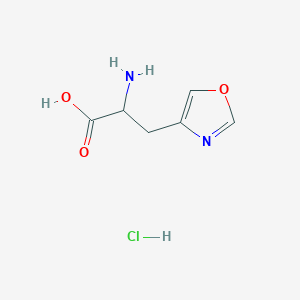
![5-chloro-2-(methylsulfanyl)-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2512657.png)




![N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2512667.png)